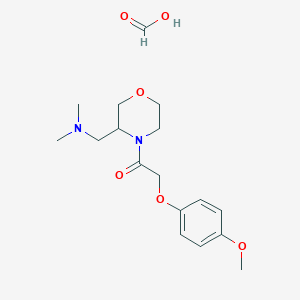

1-(3-((Dimethylamino)methyl)morpholino)-2-(4-methoxyphenoxy)ethanone formate

Description

Properties

IUPAC Name |

1-[3-[(dimethylamino)methyl]morpholin-4-yl]-2-(4-methoxyphenoxy)ethanone;formic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4.CH2O2/c1-17(2)10-13-11-21-9-8-18(13)16(19)12-22-15-6-4-14(20-3)5-7-15;2-1-3/h4-7,13H,8-12H2,1-3H3;1H,(H,2,3) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBCWGKXRKMZHPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1COCCN1C(=O)COC2=CC=C(C=C2)OC.C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((Dimethylamino)methyl)morpholino)-2-(4-methoxyphenoxy)ethanone formate typically involves multiple steps:

Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.

Introduction of the Dimethylamino Group: This step involves the alkylation of the morpholine ring with dimethylamine under controlled conditions.

Attachment of the Methoxyphenoxy Group: The final step includes the reaction of the intermediate with 4-methoxyphenol in the presence of a suitable catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures to monitor the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3-((Dimethylamino)methyl)morpholino)-2-(4-methoxyphenoxy)ethanone formate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Various nucleophiles, solvents like ethanol or methanol, and controlled temperatures.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of new substituted derivatives with different functional groups.

Scientific Research Applications

1-(3-((Dimethylamino)methyl)morpholino)-2-(4-methoxyphenoxy)ethanone formate has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-((Dimethylamino)methyl)morpholino)-2-(4-methoxyphenoxy)ethanone formate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, leading to changes in cellular functions.

Comparison with Similar Compounds

Key Observations :

- Yield Variability: Yields for morpholino-ethanone derivatives range from 26% to 88%, influenced by substituent bulk and reaction optimization (e.g., vs. 8) .

- Synthetic Flexibility: The morpholino group is often introduced via nucleophilic substitution (e.g., bromo-ethanone intermediates in ) or condensation (e.g., ).

Physicochemical and Functional Differences

- Solubility : The formate counterion in the target compound likely improves aqueous solubility compared to neutral analogs like 15db or thioxo derivatives .

- Electron-Withdrawing Effects: Thioxo groups (e.g., in ) increase electrophilicity at the ketone, whereas methoxyphenoxy groups () enhance lipophilicity .

- Bioactivity: Dimethylaminomethyl substitution (target compound) may enhance membrane permeability compared to unmodified morpholino derivatives (e.g., ’s dimethylamino ethanone derivatives target kinase pathways) .

Biological Activity

The compound 1-(3-((Dimethylamino)methyl)morpholino)-2-(4-methoxyphenoxy)ethanone formate is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be described as follows:

- Molecular Formula : C₁₄H₁₉N₃O₃

- Molecular Weight : 273.32 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The morpholino group is known for enhancing cellular permeability, while the dimethylamino group may contribute to its pharmacological properties by modulating neurotransmitter systems.

Key Mechanisms:

- Topoisomerase Inhibition : Similar compounds have shown to inhibit topoisomerases, enzymes critical for DNA replication and transcription, leading to cytotoxic effects in cancer cells .

- Antitumor Activity : The compound may exhibit antitumor properties by inducing apoptosis in malignant cells, as observed in various studies involving structurally related compounds .

Biological Activity Data

A summary of the biological activities observed in studies involving this compound and related analogs is presented below.

Case Studies

-

Antitumor Efficacy :

A study investigating the cytotoxic effects of morpholino derivatives demonstrated that compounds similar to this compound exhibited significant antitumor activity against human lymphoblast tumor cell lines. The study reported IC₅₀ values indicating effective concentrations for inducing cell death . -

Neurotransmitter Modulation :

Research has indicated that compounds with dimethylamino groups can influence neurotransmitter systems, potentially leading to therapeutic applications in neurodegenerative diseases. The specific interactions and resultant effects on neuronal signaling pathways warrant further investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.